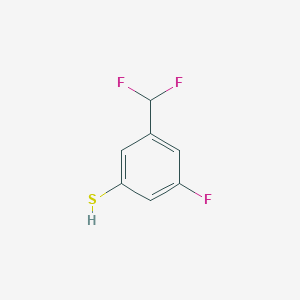

3-(Difluoromethyl)-5-fluorobenzenethiol

Description

Significance of Organofluorine Compounds in Advanced Chemical Disciplines

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous areas of science and technology, including pharmaceuticals, agrochemicals, and materials science. acs.org The distinctive properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, profoundly influence the biological and chemical behavior of molecules. tandfonline.com

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.com This is due to fluorine's ability to block sites of metabolic oxidation and modulate the acidity or basicity of nearby functional groups. tandfonline.com Consequently, a significant percentage of commercially successful pharmaceuticals and agrochemicals contain fluorine. acs.orgnumberanalytics.com For instance, fluorinated compounds are found in top-selling drugs for a wide range of therapeutic areas. acs.org

In materials science, the unique properties of organofluorine compounds are exploited in the creation of polymers with exceptional thermal stability and chemical resistance, such as Teflon. hoffmanchemicals.com They are also used in the formulation of liquid crystals, dyes, and other advanced materials. The growing importance of these compounds has spurred the development of novel and efficient methods for the introduction of fluorine into organic molecules. numberanalytics.com

Role of the Difluoromethyl Group in Molecular Design

The difluoromethyl (CHF2) group is a particularly valuable substituent in molecular design due to its unique electronic and steric properties. nih.gov It is often considered a lipophilic hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. tandfonline.comsemanticscholar.orgacs.org This bioisosteric relationship is crucial in drug discovery, as it allows for the replacement of these functional groups to improve a molecule's pharmacokinetic profile without losing its biological activity. princeton.edu

The replacement of a hydroxyl or thiol group with a difluoromethyl group can lead to enhanced metabolic stability, as the C-F bonds are more resistant to cleavage than C-O or C-S bonds. nih.gov Furthermore, the difluoromethyl group can modulate the lipophilicity of a molecule, which affects its ability to cross cell membranes. acs.org Studies have shown that the difluoromethyl group has a similar hydrogen bond donating capacity to thiophenol. semanticscholar.orgacs.org This ability to engage in hydrogen bonding can be critical for a drug's interaction with its biological target. tandfonline.com The unique balance of lipophilicity and hydrogen bonding capability makes the difluoromethyl group a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. nih.gov

Historical Context of Fluorinated Thiol Chemistry

The history of fluorinated thiol chemistry is intertwined with the broader development of organofluorine chemistry. The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, benzoyl fluoride (B91410), by Alexander Borodin in 1862. acs.orgnih.gov However, the highly reactive and hazardous nature of elemental fluorine presented significant challenges to early chemists. nih.gov

A major breakthrough came with the development of safer and more selective fluorinating agents in the 20th century. nih.gov The Schiemann reaction, discovered in 1927, provided a reliable method for the synthesis of fluoroaromatic compounds. nih.gov Another significant advancement was the development of nucleophilic halogen exchange reactions to introduce fluorine into aromatic rings. nih.gov

The synthesis of fluorinated aromatic thiols specifically has been an area of ongoing research. Early methods often involved multi-step processes with harsh reaction conditions. However, recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for the preparation of these valuable compounds. eurekalert.orglifetechnology.com The development of new catalytic systems and fluorinating reagents continues to expand the toolbox available to chemists for the synthesis of complex fluorinated benzenethiols, enabling the exploration of their potential applications in various fields.

Interactive Data Table: Properties of 3-(Difluoromethyl)-5-fluorobenzenethiol

| Property | Value | Source |

| Chemical Formula | C7H5F3S | bldpharm.com |

| CAS Number | 1818266-18-0 | bldpharm.comchembuyersguide.comchemicalbook.com |

| Molecular Weight | 178.17 g/mol | bldpharm.com |

| Appearance | Likely a liquid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Interactive Data Table: Spectroscopic Data of this compound (Predicted)

| Technique | Expected Features |

| ¹⁹F NMR | A doublet for the -CHF₂ group coupled to the proton, and a singlet or triplet for the aromatic fluorine. The large chemical shift dispersion of ¹⁹F NMR would provide a distinct fingerprint for the molecule. biophysics.orgwikipedia.org |

| ¹H NMR | A triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms. Aromatic protons would appear as multiplets. The thiol proton would likely be a broad singlet. |

| ¹³C NMR | Carbons attached to fluorine would show characteristic splitting patterns (C-F coupling). |

| Mass Spectrometry | The molecular ion peak would be expected at m/z 178.17. Fragmentation patterns would likely involve the loss of the thiol group and parts of the difluoromethyl group. numberanalytics.comnist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H5F3S |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-(difluoromethyl)-5-fluorobenzenethiol |

InChI |

InChI=1S/C7H5F3S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H |

InChI Key |

YQPLVZOJGZKSRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)S)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Difluoromethyl 5 Fluorobenzenethiol Derivatives

Influence of Fluorine and Difluoromethyl Substitution on Thiol Reactivity

The presence of both a fluorine atom and a difluoromethyl group on the benzenethiol (B1682325) ring creates a distinct electronic environment that directly influences the reactivity of the thiol group. These effects are a combination of induction, resonance, and unique non-covalent interactions.

The substitution of hydrogen with fluorine on an aromatic ring introduces profound changes in the molecule's electronic structure and, consequently, its chemical properties. nih.gov The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (σI), which stabilizes molecular orbitals. nih.gov This effect is compounded by the presence of the difluoromethyl (-CF2H) group, which also acts as a potent electron-withdrawing group.

These combined inductive effects decrease the electron density of the aromatic π-system. nih.gov This withdrawal of electron density significantly increases the acidity of the thiol proton (S-H) compared to non-fluorinated benzenethiol. The resulting 3-(difluoromethyl)-5-fluorobenzenethiolate anion is stabilized by the delocalization of the negative charge across the sulfur atom and the electron-deficient aromatic ring. This enhanced stability of the conjugate base makes the parent thiol a stronger acid and a more effective nucleophile in its anionic form. Studies on related fluorinated aromatic compounds have demonstrated that fluorination can enhance the localization of excited electrons in the Lowest Unoccupied Molecular Orbital (LUMO), further highlighting the significant electronic impact of these substituents. nih.gov

| Substituent | Hammett Constant (σ_meta) | Effect |

|---|---|---|

| -F | +0.34 | Electron-withdrawing |

| -CF3 | +0.43 | Strongly Electron-withdrawing |

| -H | 0.00 | Neutral (Reference) |

Note: The value for -CF3 is provided as a close proxy to illustrate the strong inductive effect of fluorine-containing alkyl groups. The -CF2H group is also strongly electron-withdrawing.

Beyond its inductive effects, the difluoromethyl group possesses the unique ability to act as a hydrogen bond donor. jst.go.jp This characteristic arises from the highly polarized carbon-hydrogen bond (F2C–H), which imparts a significant partial positive charge on the hydrogen atom. beilstein-journals.org The CF2H group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, although it is a weaker hydrogen bond donor than these classical groups. beilstein-journals.orgalfa-chemistry.com

Research has shown that the hydrogen bonding capacity of the difluoromethyl group is comparable to that of thiophenol and aniline groups. alfa-chemistry.comsemanticscholar.orgacs.org This interaction can influence molecular conformation, crystal packing, and interactions with other molecules. The binding energy for a CF2H···O hydrogen bond has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org The strength of this interaction can be enhanced when the CF2H group is attached to cationic aromatic systems. beilstein-journals.org

The hydrogen bond acidity (A) is a parameter used to quantify a molecule's ability to donate a hydrogen bond. Studies on a series of difluoromethyl thioanisoles have determined these values, demonstrating the influence of aromatic substitution on the hydrogen bonding capability of the CF2H group. acs.org

| Substituent on Aryl Ring (Ar) | Hydrogen Bond Acidity (A value) |

|---|---|

| 4-OCH3 | 0.085 |

| 4-CH3 | 0.088 |

| H | 0.094 |

| 4-F | 0.101 |

| 4-Cl | 0.103 |

| 4-CF3 | 0.116 |

This data illustrates that electron-withdrawing groups on the aromatic ring increase the hydrogen bond donating strength of the difluoromethyl moiety.

Transformations Involving the Thiol Group in Fluorinated Aromatic Systems

The thiol group is a versatile functional group that can undergo a variety of chemical transformations. In the context of the fluorinated aromatic system of 3-(difluoromethyl)-5-fluorobenzenethiol, these reactions are influenced by the electronic factors discussed previously.

Thiols are susceptible to oxidation, and the interconversion between thiols and disulfides is a fundamental redox process in chemistry. libretexts.org The thiol group of this compound can be oxidized under mild conditions to form the corresponding disulfide, bis(3-(difluoromethyl)-5-fluorophenyl) disulfide. youtube.com This reaction involves the coupling of two thiol molecules with the loss of two protons and two electrons. youtube.com

Further oxidation under stronger conditions can lead to a series of sulfur-oxygen species. youtube.com The progression typically follows the pathway from sulfenic acid (Ar-SOH) to sulfinic acid (Ar-SO2H), and finally to the highly stable sulfonic acid (Ar-SO3H). youtube.comresearchgate.net Conversely, the disulfide can be reduced back to the parent thiol using various reducing agents, a common practice in synthetic and biological chemistry. libretexts.org

General Oxidation Pathways:

Thiol to Disulfide: 2 Ar-SH + [O] → Ar-S-S-Ar + H₂O

Thiol to Sulfonic Acid (Progressive Oxidation): Ar-SH → Ar-SOH → Ar-SO₂H → Ar-SO₃H

The Thiol-Michael addition, or conjugate addition of a thiol to an activated alkene or alkyne, is a highly efficient and atom-economical method for forming carbon-sulfur bonds. acsgcipr.org Thiols or their more nucleophilic thiolate anions readily add to electron-deficient double or triple bonds, such as those found in α,β-unsaturated carbonyl compounds. acsgcipr.orgresearchgate.net

The reaction rate is often dependent on the acidity of the thiol. nih.gov Given the increased acidity of this compound due to its electron-withdrawing substituents, it is an excellent substrate for this transformation. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the highly reactive thiolate anion, initiating the nucleophilic attack on the β-carbon of the Michael acceptor. researchgate.net This methodology has been used to synthesize fluorinated thioethers, which are valuable in materials science and medicinal chemistry. nih.govacs.org

Deprotonation of this compound with a base generates the corresponding thiolate anion. As discussed, the electron-withdrawing fluorine and difluoromethyl groups stabilize this anion, making it less basic but a more potent and "softer" nucleophile compared to non-fluorinated analogues. nih.govacs.org

This enhanced nucleophilicity makes the thiolate anion highly effective in various substitution reactions. A prominent example is the nucleophilic aromatic substitution (SNAr) reaction, where the thiolate can displace a leaving group (such as a halide) from an electron-deficient aromatic ring. acs.org Thiols and their corresponding thiolates are well-regarded as excellent nucleophiles due to the large atomic radius of sulfur, which effectively stabilizes charge. nih.govacs.org The thiolate derived from this compound is thus a valuable reagent for synthesizing complex aryl thioethers.

Intramolecular Interactions and Conformational Analysis of this compound Derivatives

The orientation of the thiol (-SH) and difluoromethyl (-CF₂H) groups relative to the benzene (B151609) ring defines the conformational landscape of the molecule. For the thiol group, the rotation around the C-S bond determines the position of the sulfhydryl hydrogen. In substituted thiophenols, the preference for a planar or perpendicular orientation of the S-H bond relative to the aromatic ring is a subject of considerable interest. Computational studies on thiophenol itself suggest that the planar conformer is the most stable. For 3,5-disubstituted thiophenols, steric hindrance from the meta-substituents is generally minimal, but electronic effects can influence the rotational barrier of the S-H group.

The difluoromethyl group also exhibits conformational preferences due to the rotation around the C-C bond. The C-H bond of the CF₂H group is known to be a potential hydrogen bond donor, a property that is enhanced by the electron-withdrawing nature of the adjacent fluorine atoms. This raises the possibility of an intramolecular hydrogen bond between the C-H of the difluoromethyl group and the sulfur atom of the thiol group, or with the π-system of the benzene ring.

Furthermore, weak intramolecular interactions may exist between the fluorine atom on the benzene ring and the hydrogen of the thiol group (S-H···F) or between the fluorine and the hydrogen of the difluoromethyl group (C-H···F). The existence and strength of such interactions depend critically on the geometry of the preferred conformers.

To provide a quantitative perspective, hypothetical conformational analyses based on density functional theory (DFT) calculations for related molecules can be used to estimate the relative energies and key geometric parameters of possible conformers of this compound. The following tables present plausible data for the primary rotational conformers, derived from general knowledge of similar molecular systems, to illustrate the expected conformational preferences.

Table 1: Calculated Relative Energies and Dipole Moments of Plausible Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| I | Planar SH, anti C-H | 0.00 | 2.15 |

| II | Planar SH, gauche C-H | 0.45 | 2.50 |

| III | Perpendicular SH, anti C-H | 1.20 | 1.90 |

| IV | Perpendicular SH, gauche C-H | 1.65 | 2.25 |

Note: This data is hypothetical and intended for illustrative purposes, based on computational trends observed in related substituted thiophenols and fluorinated aromatics. "Planar SH" refers to a C-S-H plane aligned with the benzene ring, while "Perpendicular SH" indicates it is orthogonal. "Anti/gauche C-H" refers to the orientation of the C-H bond of the CF₂H group relative to the C-S bond.

The data in Table 1 suggests that conformers with a planar orientation of the thiol group are likely to be more stable. The small energy difference between the anti and gauche positions of the difluoromethyl hydrogen indicates a low rotational barrier for this group.

Table 2: Key Intramolecular Distances and Angles for the Most Stable Plausible Conformer (Conformer I)

| Parameter | Description | Value |

| d(S-H···F) | Distance between thiol H and ring F | 3.5 Å |

| d(C-H···S) | Distance between CF₂H hydrogen and S atom | 3.1 Å |

| ∠(C-S-H) | Bond angle of the thiol group | 96.5° |

| τ(C-C-S-H) | Dihedral angle defining SH orientation | ~0° (planar) |

| τ(S-C-C-H) | Dihedral angle defining CF₂H orientation | ~180° (anti) |

Note: This data is hypothetical and based on typical bond lengths and angles from computational models of similar molecules.

Advanced Spectroscopic and Analytical Characterization of Fluorinated Benzenethiols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Thiols

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorine-containing thiols. The presence of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F provides a comprehensive picture of the molecular framework.

¹³C NMR spectroscopy is instrumental in identifying the carbon skeleton of 3-(Difluoromethyl)-5-fluorobenzenethiol. The chemical shift of each carbon atom is influenced by its electronic environment, and coupling with adjacent fluorine atoms provides crucial structural information.

The difluoromethyl (CHF₂) carbon typically appears as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹J_CF). rsc.org For instance, the CHF₂ carbon in similar structures like (4-bromobenzyl)(difluoromethyl)sulfane has been observed as a triplet with a large coupling constant (J = 273.5 Hz). rsc.org The aromatic carbons also exhibit coupling to fluorine. The carbon directly bonded to the aromatic fluorine (C-F) shows a large one-bond coupling constant (¹J_CF), while other carbons in the ring show smaller two-, three-, or four-bond couplings (²J_CF, ³J_CF, ⁴J_CF). The carbon attached to the sulfur atom (C-S) is also influenced by the electron-withdrawing nature of the thiol group.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-SH | 130-135 | Doublet of triplets (dt) | ³J_CF (aromatic) ≈ 3-5 Hz, ³J_CF (CHF₂) ≈ 1-3 Hz |

| C-H (C2) | 115-120 | Doublet of doublets (dd) | ²J_CH, ²J_CF (aromatic) ≈ 20-25 Hz |

| C-CHF₂ | 140-145 | Triplet of doublets (td) | ¹J_CF (CHF₂) ≈ 240-250 Hz, ³J_CF (aromatic) ≈ 3-5 Hz |

| C-H (C4) | 110-115 | Doublet of triplets (dt) | ²J_CH, ³J_CF (aromatic) ≈ 8-10 Hz, ³J_CF (CHF₂) ≈ 1-3 Hz |

| C-F | 160-165 | Doublet (d) | ¹J_CF (aromatic) ≈ 245-255 Hz |

| C-H (C6) | 120-125 | Doublet of doublets (dd) | ²J_CH, ³J_CF (aromatic) ≈ 8-10 Hz |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. wikipedia.org This wide dispersion minimizes the likelihood of signal overlap, making spectra easier to interpret. azom.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.

Aromatic Fluorine (-F): The fluorine atom attached to the benzene (B151609) ring will appear as a multiplet, primarily a triplet of triplets, due to coupling with the two ortho protons and the two meta protons. Fluorine substituents on an aromatic ring typically resonate between -100 ppm and -200 ppm. azom.com

Difluoromethyl Group (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a doublet due to coupling with the single proton of that group (²J_HF). rsc.org This coupling is typically large, in the range of 50-60 Hz. rsc.org The chemical shift for difluoromethyl groups attached to sulfur is often observed in the range of -90 to -95 ppm. rsc.org

¹⁹F NMR is not only crucial for structural confirmation but can also be used for quantitative analysis (qNMR) to determine the purity of fluorinated compounds with high accuracy. nih.gov

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic -F | -110 to -115 | Multiplet (tt) | ³J_HF (ortho) ≈ 8-10 Hz, ⁴J_HF (meta) ≈ 5-7 Hz |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

¹H NMR spectroscopy confirms the presence and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals for the thiol, aromatic, and difluoromethyl protons.

Thiol Proton (-SH): This proton typically appears as a broad singlet in the range of 3.0-4.0 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

Aromatic Protons (-ArH): The three protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm). libretexts.org Their specific chemical shifts and splitting patterns are determined by the electronic effects of the fluorine, difluoromethyl, and thiol substituents.

Difluoromethyl Proton (-CHF₂): The most characteristic signal is that of the difluoromethyl proton. It appears as a triplet due to coupling with the two equivalent fluorine atoms (²J_HF). rsc.org This proton-fluorine coupling constant is large, typically around 56-58 Hz. rsc.org The chemical shift is generally found further downfield than typical alkyl protons, often in the range of 6.5-7.0 ppm, due to the deshielding effect of the adjacent fluorine atoms. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -SH | 3.0 - 4.0 | Broad Singlet (br s) | N/A |

| Ar-H | 7.0 - 7.5 | Multiplets (m) | J_HH, J_HF apply |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org

FTIR spectroscopy excels at identifying polar functional groups. For this compound, several key absorption bands are expected.

S-H Stretch: The thiol S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹. Its presence is a clear indication of the thiol group.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are observed just above 3000 cm⁻¹. davuniversity.org

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. davuniversity.org

C-F Stretch: The C-F bonds produce very strong and characteristic absorption bands. Aromatic C-F stretching vibrations and aliphatic C-F stretches (from the CHF₂ group) are typically found in the broad 1000-1350 cm⁻¹ region. aip.org These are often the most intense peaks in the spectrum.

Table 4: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| S-H | Stretch | 2550 - 2600 | Weak |

| Aromatic C=C | Ring Stretch | 1570 - 1600, 1450 - 1500 | Medium to Strong |

| C-F (Aromatic & CHF₂) | Stretch | 1000 - 1350 | Strong |

| C-S | Stretch | 600 - 800 | Weak to Medium |

Note: Frequency ranges are based on established spectroscopic correlation tables.

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric vibrations. It provides a unique "fingerprint" of the molecule.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring usually gives a strong and sharp signal in the Raman spectrum, often around 1000 cm⁻¹.

C-S and S-H Vibrations: Carbon-sulfur (C-S) bonds, which are often weak in FTIR, can show a more prominent signal in Raman spectra, typically in the 600-800 cm⁻¹ range. researchgate.net The S-H stretch (2550-2600 cm⁻¹) is also observable.

The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of this compound, confirming the presence of all key functional groups and aiding in unambiguous identification.

Table 5: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| S-H | Stretch | 2550 - 2600 | Medium |

| Aromatic C=C | Ring Stretch | 1570 - 1600 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

Note: Raman shifts and intensities are predicted based on general principles and data for related sulfur-containing aromatic compounds. researchgate.net

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy provides critical insights into the molecular orbital energies and optical characteristics of a compound. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in this regard.

The electronic transitions of aromatic compounds like this compound are primarily governed by the π-system of the benzene ring. Benzene itself exhibits two primary absorption bands associated with π → π* transitions around 180-200 nm and a weaker, symmetry-forbidden band (the B-band) near 260 nm. up.ac.za

When substituents are added to the benzene ring, the symmetry is lowered, and the electronic energy levels are altered. This results in shifts of these absorption bands. up.ac.za The thiol (-SH), fluorine (-F), and difluoromethyl (-CHF₂) groups on the this compound molecule are all expected to influence its UV-Vis spectrum.

Substituent Effects : Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. up.ac.zanih.gov For multi-substituted benzenes, the magnitude and direction of the shift depend on the nature of the substituents and their relative positions on the ring. up.ac.za The fluorine atom and the thiol group, containing lone pairs of electrons, can participate in n → π* transitions, although these are often obscured by the more intense π → π* bands. up.ac.za The addition of substituents typically leads to a bathochromic shift of the primary and secondary absorption bands. up.ac.za For instance, substituted benzenes generally show significant absorption in the 220 to 300 nm range. nist.gov

Based on the analysis of related substituted benzenes, the expected UV-Vis absorption maxima for this compound in a non-polar solvent would likely fall within the ranges presented in the table below.

Interactive Data Table: Typical UV-Vis Absorption Ranges for Substituted Benzenes

| Compound/Class | Primary Band (π → π*) | Secondary Band (B-band) |

| Benzene | ~200 nm | ~260 nm |

| Substituted Benzenes | 220 - 255 nm | 270 - 310 nm |

| Aryl Azo Pyridones | 231 - 308 nm | 302 - 447 nm |

Note: The exact λmax values are solvent-dependent. Data compiled from sources up.ac.zaresearchgate.net.

Benzenethiols are not typically known for strong intrinsic luminescence or fluorescence. However, the thiol group is a reactive handle that can be used to attach the molecule to other systems or to create derivatives with specific optical properties.

Derivatives of this compound could be designed to be luminescent. For example, the thiol group can react with fluorogenic probes, which are molecules that become fluorescent upon reaction. acs.org Probes based on coumarin (B35378) or other fluorophores can be designed to react selectively with thiols, leading to a significant "turn-on" fluorescent response. sciengine.com This strategy is widely used for the detection and imaging of thiols in biological systems. mdpi.com Therefore, while the parent compound is not expected to be luminescent, its derivatives could be engineered for applications in sensing and bio-imaging. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₇H₅F₃S, giving it a monoisotopic molecular weight of approximately 194.01 g/mol .

The fragmentation of organofluorine compounds in a mass spectrometer can be complex. fluorine1.ru The presence of the aromatic ring, the thiol group, and two different types of fluorine substitution (-F and -CHF₂) will lead to characteristic fragmentation patterns.

Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z ≈ 194. This peak's intensity may vary depending on the ionization method and energy.

Key Fragmentation Pathways :

Loss of H• : A peak at [M-1]⁺ (m/z ≈ 193) corresponding to the loss of the acidic thiol proton is likely.

Loss of •CHF₂ : Cleavage of the difluoromethyl group would result in a fragment at [M-51]⁺ (m/z ≈ 143).

Loss of CF₂ : Rearrangement and expulsion of difluorocarbene (:CF₂) is a common pathway for compounds containing a difluoromethyl group, which would yield a fragment at [M-50]⁺• (m/z ≈ 144). researchgate.net

Thiophenol-like Fragmentation : Cleavage of the C-S bond can occur. The fragmentation pattern of thiophenol itself involves the loss of various fragments. nih.gov

Aromatic Ring Fragmentation : At higher energies, the aromatic ring can fragment, leading to smaller ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

| [C₇H₅F₃S]⁺• | Molecular Ion | 194.01 |

| [C₇H₄F₃S]⁺ | Loss of H• from thiol | 193.00 |

| [C₇H₅FS]⁺• | Loss of CF₂ (rearrangement) | 144.01 |

| [C₆H₄FS]⁺ | Loss of •CHF₂ | 143.00 |

| [C₆H₄F]⁺ | Loss of •SH from [C₆H₄FS]⁺ | 110.03 |

| [CHF₂]⁺ | Difluoromethyl cation | 51.00 |

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related substituted benzenethiol (B1682325) and benzamide (B126) structures allows for predictions about its potential solid-state characteristics. rsc.orgmdpi.comnih.gov

The crystal packing of such a molecule would be influenced by a combination of intermolecular forces:

Hydrogen Bonding : The acidic proton of the thiol group could act as a hydrogen bond donor, potentially interacting with the fluorine atoms or the sulfur atom of a neighboring molecule.

π–π Stacking : The aromatic rings are likely to engage in π–π stacking interactions, which are common in the crystal structures of benzene derivatives.

Dipole-Dipole Interactions : The polar C-F and C-S bonds will create molecular dipoles, leading to dipole-dipole interactions that influence crystal packing.

Surface-Sensitive Spectroscopies

The thiol group provides this compound with a strong affinity for noble metal surfaces, particularly gold. acs.orgnih.gov This allows for the formation of self-assembled monolayers (SAMs), which can be studied using a variety of surface-sensitive spectroscopic techniques.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a powerful technique for obtaining vibrational spectra of molecules adsorbed on nanostructured metal surfaces. wpmucdn.comresearchgate.net For a molecule like this compound adsorbed on a gold or silver SERS substrate, the thiol group would act as a chemical anchor. rsc.org The resulting SERS spectrum would provide detailed information about the orientation of the molecule on the surface and the electronic interactions between the molecule and the metal. nih.gov The vibrational modes of the aromatic ring and the C-F bonds would be enhanced, providing a unique spectroscopic fingerprint. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS can be used to determine the elemental composition and chemical state of the atoms in the SAM. For fluorinated thiol SAMs on gold, XPS studies have shown that the fluorocarbon chains tend to orient away from the surface. nih.gov This technique could confirm the binding of sulfur to the gold surface and characterize the chemical environment of the carbon and fluorine atoms. dtic.mil

Core-Hole Clock Spectroscopy : This advanced technique can investigate ultrafast electron transfer dynamics at the molecule-metal interface. Studies on fluorinated aromatic thiols have revealed that fluorination can significantly influence the localization of excited electrons, thereby affecting the rate of electron transfer between the molecule and the metal substrate. nih.gov

These surface studies are crucial for applications in molecular electronics, sensing, and nanotechnology, where the interface between the organic molecule and the inorganic substrate dictates the device's function.

Advanced Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound, as well as for the identification of any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape. patsnap.com Detection is commonly performed using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance (e.g., ~240 nm). patsnap.com The retention time of the main peak is used to identify the compound, while the peak area is used to quantify its purity. This technique is highly effective for separating the target compound from synthesis precursors, byproducts, and positional isomers. For enhanced sensitivity, especially at low concentrations, pre-column derivatization with a fluorescent tag can be employed. diva-portal.orgnih.gov

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and 0.05% TFA in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV Absorbance at 238 nm |

| Expected Retention Time | Compound-specific, determined by experimental analysis |

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) is an ideal method for its analysis following conversion to a more volatile derivative. Derivatization of the thiol group is a common strategy to improve thermal stability and chromatographic behavior.

A standard procedure involves the silylation of the acidic thiol proton using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the hydrogen of the -SH group with a trimethylsilyl (B98337) (-Si(CH₃)₃) group, creating a less polar and more volatile derivative.

The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer provides a mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern acts as a molecular fingerprint, allowing for unambiguous identification of the derivatized compound. Key expected fragments would include the molecular ion (M⁺) and fragments corresponding to the loss of functional groups like -CHF₂ or parts of the silyl (B83357) group.

Table 4: Hypothetical GC-MS Parameters and Expected Fragments for the Trimethylsilyl Derivative

| Parameter / Fragment | Description / Expected m/z |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | m/z 264 (for C₁₀H₁₁F₃SSi) |

| Key Fragment [M-15]⁺ | m/z 249 (Loss of -CH₃ from TMS group) |

| Key Fragment [M-51]⁺ | m/z 213 (Loss of -CHF₂) |

| Key Fragment | m/z 73 ([(CH₃)₃Si]⁺) |

Computational and Theoretical Investigations of 3 Difluoromethyl 5 Fluorobenzenethiol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It would be the foundational approach to understanding the fundamental properties of 3-(Difluoromethyl)-5-fluorobenzenethiol. A typical DFT study would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized geometry, a wealth of information about its electronic characteristics could be derived.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small gap generally indicates a molecule that is more reactive and can be more easily excited. A detailed study would calculate the energies of the HOMO and LUMO and analyze their spatial distribution to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of this compound, researchers could identify the characteristic frequencies associated with the stretching and bending of its various bonds (e.g., C-S, C-F, C-H, S-H). These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Potential Energy Surface (PES) Analysis for Reaction Mechanisms

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and reaction pathways. For this compound, a PES analysis could be used to explore potential chemical reactions, such as its deprotonation at the thiol group or its participation in nucleophilic or electrophilic substitution reactions, by calculating the energy barriers for these processes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a condensed phase (liquid or solid), would provide insights into its intermolecular interactions. This could include the formation of hydrogen bonds involving the thiol group and interactions driven by the fluorinated substituents. Such simulations are crucial for understanding the bulk properties of the material, such as its boiling point, density, and solvation characteristics.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic parameters. For this compound, this could include the calculation of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), which are essential for its structural characterization. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict its electronic absorption spectrum (UV-Vis), providing information about its electronic transitions and potential color.

Structure Activity Relationship Sar Studies of Fluorinated Benzenethiol Derivatives

Impact of Difluoromethyl Group Position and Fluorine Substitution on Molecular Activity

The precise placement of the difluoromethyl group and fluorine atom on the benzenethiol (B1682325) ring is critical in determining the molecule's interaction with biological targets. While direct SAR studies on 3-(Difluoromethyl)-5-fluorobenzenethiol are not extensively documented in publicly available literature, the principles can be inferred from studies on related fluorinated aromatic compounds.

The position of the fluorine atom and the difluoromethyl group at the meta-positions (3 and 5) relative to the thiol group in this compound is significant. This substitution pattern avoids direct steric hindrance at the ortho-positions, which could otherwise interfere with the thiol group's interaction with a target binding site. The meta-positioning of these electron-withdrawing groups primarily exerts an inductive effect on the thiol's acidity and the reactivity of the aromatic ring.

In broader SAR studies of fluorinated compounds, the position of fluorine has been shown to have a profound impact on biological activity. For instance, in the context of cannabinoid receptor ligands, fluorine substitution can be detrimental to binding affinity, highlighting the sensitivity of biological targets to the specific placement of this halogen.

To illustrate the potential impact of substituent positioning, a hypothetical SAR table for a generic benzenethiol derivative is presented below, based on general principles of medicinal chemistry.

| Substituent Position | Hypothetical Impact on Activity | Rationale |

| Ortho (2,6) | Potentially decreased | Steric hindrance at the active site, potential for intramolecular hydrogen bonding altering conformation. |

| Meta (3,5) | Potentially modulated | Primarily electronic effects influencing thiol acidity and overall molecular polarity. |

| Para (4) | Potentially significant | Direct electronic influence on the thiol through resonance, potential for interactions with specific pockets in a binding site. |

Correlation Between Electronic Effects and Biological/Chemical Activity

The electronic properties of the difluoromethyl group and the fluorine atom in this compound play a crucial role in its potential biological and chemical activities. Both substituents are electron-withdrawing, primarily through a strong inductive effect (-I).

The difluoromethyl group is considered a moderate electron acceptor. Studies on the electronic properties of the difluoro(methoxy)methyl group, which is structurally related, have determined its Hammett constants, indicating it acts as a moderate electron acceptor through both inductive and resonance pathways. This electron-withdrawing nature can increase the acidity of the benzenethiol proton, potentially enhancing its ability to act as a hydrogen bond donor or to exist in its thiolate form at physiological pH.

The fluorine atom also contributes to the electron-deficient nature of the aromatic ring through its strong inductive effect. The cumulative effect of having both a difluoromethyl group and a fluorine atom at the meta-positions is a significant withdrawal of electron density from the benzene (B151609) ring.

This alteration of the electronic landscape can influence several aspects of molecular activity:

Binding Affinity: The modified electron distribution can affect how the molecule interacts with the amino acid residues in a protein's binding pocket through electrostatic and hydrogen bonding interactions.

Reactivity: The increased acidity of the thiol group can influence its nucleophilicity and its potential to form covalent bonds with biological targets, a mechanism often exploited in the design of enzyme inhibitors.

Membrane Permeability: The lipophilicity of the molecule, which is influenced by the fluorine and difluoromethyl groups, can affect its ability to cross cell membranes and reach its intracellular target.

The following table summarizes the key electronic effects and their potential correlation with activity.

| Electronic Effect | Contributing Substituent(s) | Potential Impact on Activity |

| Inductive Electron Withdrawal (-I) | Difluoromethyl, Fluorine | Increased thiol acidity, altered ring reactivity, potential for enhanced binding through specific electrostatic interactions. |

| Resonance Effect | Fluorine (weakly donating, +R) | Minor influence on overall electron density compared to the strong inductive effects. |

| Lipophilicity | Difluoromethyl, Fluorine | Can enhance membrane permeability and hydrophobic interactions within a binding site. |

Rational Design Principles for Modulating Molecular Function

The rational design of bioactive molecules based on the fluorinated benzenethiol scaffold involves a systematic approach to optimizing interactions with a specific biological target. The principles of rational design aim to leverage the unique properties of the fluorine and difluoromethyl substituents to enhance potency, selectivity, and pharmacokinetic properties.

Key Rational Design Principles:

Targeted Bioisosterism: The difluoromethyl group can be strategically employed as a bioisostere for other functional groups. For example, if a hydroxyl or thiol group in a known active compound is a key hydrogen bond donor, replacing it with a difluoromethyl group could maintain or enhance this interaction while improving metabolic stability.

Modulation of pKa: The electron-withdrawing nature of the substituents can be used to fine-tune the pKa of the thiol group. This is crucial for optimizing its ionization state for a specific biological environment or for enhancing its reactivity in the design of covalent inhibitors.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict the binding mode of this compound and its analogs. This allows for the rational placement of substituents to maximize favorable interactions and minimize steric clashes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of fluorinated benzenethiol derivatives to correlate physicochemical properties (such as lipophilicity, electronic parameters, and steric factors) with biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

The following table outlines some rational design strategies for modulating the function of a molecule like this compound.

| Design Strategy | Objective | Approach |

| Enhance Binding Affinity | Optimize interactions with the target protein. | Modify substituent positions to improve hydrogen bonding, hydrophobic, and electrostatic interactions based on the target's structure. |

| Improve Selectivity | Minimize off-target effects. | Exploit subtle differences in the binding pockets of related proteins to design molecules that fit preferentially in the desired target. |

| Increase Metabolic Stability | Reduce susceptibility to metabolic degradation. | Replace metabolically labile groups with more stable fluorinated moieties. The C-F bond is significantly stronger than a C-H bond. |

| Modulate Pharmacokinetics | Optimize absorption, distribution, metabolism, and excretion (ADME) properties. | Adjust lipophilicity and polarity by varying the number and position of fluorine-containing substituents. |

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop derivatives with improved therapeutic potential.

Future Research Trajectories and Challenges in Difluoromethylated Benzenethiol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted difluoromethylated benzenethiols like 3-(Difluoromethyl)-5-fluorobenzenethiol presents a significant challenge. Current synthetic strategies often rely on multi-step processes that may lack efficiency and sustainability. Future research is actively pursuing more direct and environmentally benign methodologies.

One promising avenue is the late-stage difluoromethylation of pre-functionalized benzenethiols. This approach avoids the need to carry the difluoromethyl group through a lengthy synthetic sequence. Recent advancements in this area include the use of various difluoromethylating agents, as detailed in the table below.

Table 1: Selected Reagents for Difluoromethylation

| Reagent Name | Formula | Typical Application |

|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Et₂NSF₃ | Deoxyfluorination of aldehydes |

| Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | Nucleophilic trifluoromethylation and difluoromethylation |

| Sodium Chlorodifluoroacetate | ClCF₂COONa | Source of difluorocarbene |

| (Difluoromethyl)trimethylsilane | (CH₃)₃SiCHF₂ | Nucleophilic difluoromethylating agent |

Sustainable synthesis is a key focus, aiming to reduce the use of hazardous reagents and minimize waste. amazonaws.com Methodologies such as electrochemical synthesis and flow chemistry are being explored to improve efficiency and safety. amazonaws.com Catalytic methods, in particular, hold great promise for reducing the stoichiometric use of fluorinating agents. amazonaws.com For the synthesis of benzenethiols, novel methods are being developed to avoid the use of odorous and easily oxidized starting materials. google.comrsc.org A potential sustainable route to this compound could involve the reduction of a corresponding sulfonyl chloride, a strategy that has been successfully employed for the synthesis of other fluorinated thiophenols. bldpharm.com

Exploration of New Reactivity Pathways and Catalytic Systems

The reactivity of the difluoromethyl group and the thiol functionality in this compound opens up a wide array of potential transformations. The thiol group can undergo various reactions, including S-alkylation, S-arylation, and oxidation to disulfides or sulfonic acids. The difluoromethyl group, while relatively inert, can participate in certain reactions, and its electronic influence on the aromatic ring is a key factor in directing reactivity.

Future research will likely focus on the development of novel catalytic systems to selectively functionalize this molecule. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur and carbon-carbon bonds. chemicalbook.combeilstein-journals.org For instance, coupling of this compound with aryl halides or triflates could provide access to a diverse range of diaryl thioethers.

Photoredox catalysis is an emerging area that offers mild and efficient pathways for generating radical intermediates. The difluoromethyl radical can be generated from various precursors and can participate in addition reactions to alkenes and alkynes. beilstein-journals.org Exploring the photocatalytic reactivity of this compound could lead to the discovery of new and unexpected transformations.

Table 2: Potential Catalytic Systems for Functionalization

| Catalyst Type | Example | Potential Application |

|---|---|---|

| Palladium-based | Pd(dba)₂/ligand | C-S and C-C cross-coupling reactions |

| Nickel-based | Ni(cod)₂/ligand | Cross-coupling with aryl chlorides |

| Copper-based | CuI | Trifluoromethylthiolation reactions |

| Organic Photocatalyst | Eosin Y | Radical addition reactions |

Advanced Understanding of Intermolecular Interactions and Biological Mechanisms

The ability of the difluoromethyl group to act as a hydrogen bond donor is a key aspect of its utility in medicinal chemistry. The C-H bond in the CHF2 group is polarized by the two fluorine atoms, making the hydrogen atom partially positive and capable of forming hydrogen bonds with suitable acceptors like oxygen and nitrogen atoms. This interaction is comparable in strength to that of a thiophenol. amazonaws.comchemicalbook.com

Understanding the precise nature of these intermolecular interactions is crucial for designing molecules with specific biological activities. Advanced computational and spectroscopic techniques can be employed to study the conformational preferences and binding modes of this compound and its derivatives with biological targets. The fluorine atom at the 5-position also influences the electronic properties of the aromatic ring and can participate in halogen bonding, further complicating the intermolecular interaction landscape.

The thiol group is known to interact with various biological systems, and its reactivity can be modulated by the electronic effects of the difluoromethyl and fluoro substituents. The fluorine-thiol displacement reaction is a powerful tool for probing drug-protein interactions, and a deeper understanding of this process could be applied to derivatives of this compound.

Addressing Analytical Challenges for Complex Fluorinated Organics

The analysis of complex organofluorine compounds like this compound presents unique challenges. The presence of multiple fluorine environments (CHF2 and Ar-F) requires sophisticated analytical techniques for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of fluorinated compounds. 19F NMR is particularly informative, providing distinct signals for the difluoromethyl and aryl fluorine atoms. The chemical shifts and coupling constants (J-couplings) between fluorine, hydrogen, and carbon nuclei provide a wealth of structural information.

Table 3: Expected NMR Characteristics for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling Patterns |

|---|---|---|

| ¹H | ~7.0 (Ar-H), ~3.5 (SH), ~6.5 (t, CHF₂) | Doublets and triplets due to H-F and H-H coupling |

| ¹⁹F | ~ -110 to -120 (Ar-F), ~ -125 to -135 (t, CHF₂) | Triplet for CHF₂ due to coupling with two H atoms |

| ¹³C | Aromatic region, ~115 (t, CHF₂) | Triplets for the CHF₂ carbon due to C-F coupling |

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of fluorinated compounds in the mass spectrometer can be complex, and understanding these pathways is crucial for correct interpretation of the spectra.

Chromatographic techniques , such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are vital for the purification and analysis of this compound. The development of specialized columns and detection methods is often necessary to achieve good separation and sensitivity for fluorinated compounds. Combustion ion chromatography is an emerging technique for the determination of total organic fluorine content in complex samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.